molecular formula C14H20N4O B2616196 N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide CAS No. 1904062-24-3

N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide

Cat. No.: B2616196
CAS No.: 1904062-24-3
M. Wt: 260.341
InChI Key: ZWUVARIFWNKXNU-UHFFFAOYSA-N
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Description

N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-12-carboxamide is a tricyclic carboxamide derivative characterized by a rigid bicyclic core fused with a triazene ring system.

Properties

IUPAC Name

N-tert-butyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-14(2,3)17-13(19)18-9-4-5-12(18)10-7-15-8-16-11(10)6-9/h7-9,12H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUVARIFWNKXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1C3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazatricyclic core: This step involves the cyclization of a suitable precursor, often under acidic or basic conditions, to form the triazatricyclic structure.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides in the presence of a strong base.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazatricyclic core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tricyclo[7.2.1.0²,⁷]dodeca-triene scaffold and tert-butyl carboxamide substituent. Below is a comparative analysis with analogs identified in the literature and commercial catalogs:

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) Molecular Formula CAS Number Key Features
N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-12-carboxamide tert-butyl carboxamide C₁₄H₁₈N₄O N/A (Catalog: SY218108) Rigid tricyclic core; potential steric hindrance from tert-butyl group
12-(Furan-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene Furan-2-carbonyl C₁₄H₁₃N₃O₂ 1903440-64-1 Aromatic furan substituent enhances π-π interactions; lower molecular weight (255.27 g/mol)
3-Phenyl-1-{4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-trien-12-yl}propan-1-one Phenylpropanone C₁₈H₁₉N₃O 1904201-01-9 Extended hydrophobic chain; potential for increased membrane permeability
tert-Butyl 4-amino-6,12-diazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-12-carboxylate tert-butyl carboxylate, amino group C₁₅H₂₁N₃O₂ N/A Amino group introduces hydrogen-bonding capacity; carboxylate ester may alter solubility

Key Comparative Insights

Core Modifications :

  • The parent tricyclo[7.2.1.0²,⁷]dodeca-triene core is conserved across analogs. However, substitutions at the 12-position (e.g., carboxamide vs. furan-carbonyl) dictate electronic and steric profiles. For example, the furan derivative (CAS: 1903440-64-1) exhibits a planar aromatic substituent, contrasting with the bulky tert-butyl group in SY218108, which may reduce metabolic degradation .

Functional Group Impact: Carboxamide vs. Amino vs. Aryl Groups: Amino-substituted analogs (e.g., C₁₅H₂₁N₃O₂) offer hydrogen-bonding sites, whereas phenylpropanone derivatives (e.g., C₁₈H₁₉N₃O) prioritize lipophilicity .

Commercial Availability :

  • SY218108 and its analogs are marketed as research-grade building blocks, with prices and stock levels varying by supplier (e.g., Enamine Ltd. and others) .

Biological Activity

N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound features a triazatricyclo structure, which contributes to its potential reactivity and interaction with biological targets. The molecular formula is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of 244.29 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting metabolic pathways involved in cell proliferation.
  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes linked to cancer progression, such as 11β-HSD1 and 11β-HSD2.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the activity of enzymes critical for steroid metabolism. For instance, derivatives of similar structures have been shown to exhibit significant inhibition rates:

CompoundEnzyme TargetInhibition Rate (%) at 10 µM
3h11β-HSD182.5
3f11β-HSD253.57

These results indicate that structural modifications can enhance the inhibitory potency against these enzymes, suggesting a pathway for further drug development.

Case Studies

  • Study on Anticancer Properties : A recent study explored the effects of N-tert-butyl derivatives on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in treated cells.
  • Enzyme Activity Analysis : Another research focused on the inhibition of 11β-HSD enzymes by the compound and its derivatives. It was found that the presence of bulky substituents like tert-butyl enhanced the inhibitory effects compared to smaller alkyl groups.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : The compound's unique structure allows it to bind effectively to target enzymes.
  • Alteration of Metabolic Pathways : By inhibiting key enzymes involved in steroid metabolism, it may disrupt pathways that are often hijacked by cancer cells for growth and survival.

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